

GW2974: A Dual Inhibitor of EGFR and ErbB-2 Tyrosine Kinases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GW2974

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Abstract

GW2974 is a potent and selective small molecule inhibitor targeting two key members of the ErbB family of receptor tyrosine kinases: the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal growth factor Receptor 2 (ErbB-2 or HER2).[1] As a dual inhibitor, **GW2974** has demonstrated significant potential in preclinical studies for the treatment of various cancers characterized by the overexpression or aberrant signaling of these receptors. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of **GW2974**, along with detailed experimental methodologies for its characterization.

Chemical Structure and Properties

GW2974, with the systematic IUPAC name N4-(1-Benzyl-1H-indazol-5-yl)-N6,N6-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine, is a heterocyclic aromatic compound.[2] Its chemical structure is characterized by a pyrido[3,4-d]pyrimidine core, substituted with a dimethylamino group and a benzyl-indazolylamino moiety.

Table 1: Chemical Identifiers and Properties of **GW2974**

Identifier	Value	Reference
IUPAC Name	N4-(1-Benzyl-1H-indazol-5-yl)- N6,N6-dimethyl-pyrido[3,4- d]pyrimidine-4,6-diamine	[2]
Synonyms	GW974	[1]
CAS Number	202272-68-2	[1][2]
Molecular Formula	C23H21N7	[1][2]
Molecular Weight	395.46 g/mol	[1][2]
SMILES	<chem>CN(C)c1cc2c(Nc3ccc4n(Cc5ccccc5)ncc4c3)ncnc2cn1</chem>	[2][3]
InChI Key	DYYZXRCFCVDSKD- UHFFFAOYSA-N	[2][3]

Table 2: Physicochemical Properties of **GW2974**

Property	Value	Reference
Appearance	Yellow solid	[1][3]
Purity	≥98% (HPLC)	[1][2]
Solubility	Soluble in DMSO (≥20 mg/mL), Insoluble in water	[1]

Pharmacological Properties and Mechanism of Action

GW2974 functions as a dual inhibitor of EGFR and ErbB-2 tyrosine kinases.[1] These receptor tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[1] In many types of cancer, these pathways are dysregulated due to receptor overexpression or mutations, leading to uncontrolled cell growth.

GW2974 exerts its inhibitory effect by competing with ATP for the binding site in the intracellular kinase domain of both EGFR and ErbB-2. This competitive inhibition prevents the autophosphorylation of the receptors, thereby blocking the downstream signaling cascades.

Table 3: In Vitro Inhibitory Activity of **GW2974**

Target	IC50	Reference
EGFR	<80 nM	[1]
ErbB-2	<80 nM	[1]

Studies have shown that **GW2974** is highly selective for EGFR and ErbB-2 over other kinases such as cRaf1, CDK1, CDK2, c-Src, MEK, p38, and VEGFR.[1] Furthermore, **GW2974** has been observed to inhibit the proliferation of tumor cell lines that overexpress EGFR and ErbB-2 at sub-micromolar concentrations and demonstrates greater selectivity for tumor cells over normal cells.[1]

Recent research has also suggested an additional anticancer mechanism for **GW2974**, involving the stabilization of human telomeric G-quadruplex DNA.[4] This interaction is thought to interfere with telomere maintenance and contribute to its antitumor activity.[4]

Experimental Protocols

Kinase Inhibition Assay

A common method to determine the inhibitory activity of compounds like **GW2974** against EGFR and ErbB-2 is a filter-binding assay.

Protocol:

- **Enzyme and Substrate Preparation:** Recombinant EGFR and ErbB-2 kinase domains are used. A synthetic peptide substrate, such as poly(Glu, Tyr) 4:1, is coated onto 96-well microtiter plates.
- **Compound Dilution:** **GW2974** is serially diluted in DMSO to generate a range of concentrations.

- **Kinase Reaction:** The kinase reaction is initiated by adding a mixture of the kinase, ATP (radiolabeled with ^{33}P or ^{32}P), and the test compound to the substrate-coated plates.
- **Incubation:** The reaction is allowed to proceed for a specified time (e.g., 20 minutes) at room temperature.
- **Washing:** The reaction is stopped, and the plates are washed to remove unbound ATP.
- **Detection:** The amount of incorporated radiolabel, corresponding to the kinase activity, is quantified using a scintillation counter.
- **Data Analysis:** The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

The effect of **GW2974** on the proliferation of cancer cell lines can be assessed using a colorimetric assay such as the MTT or MTS assay.

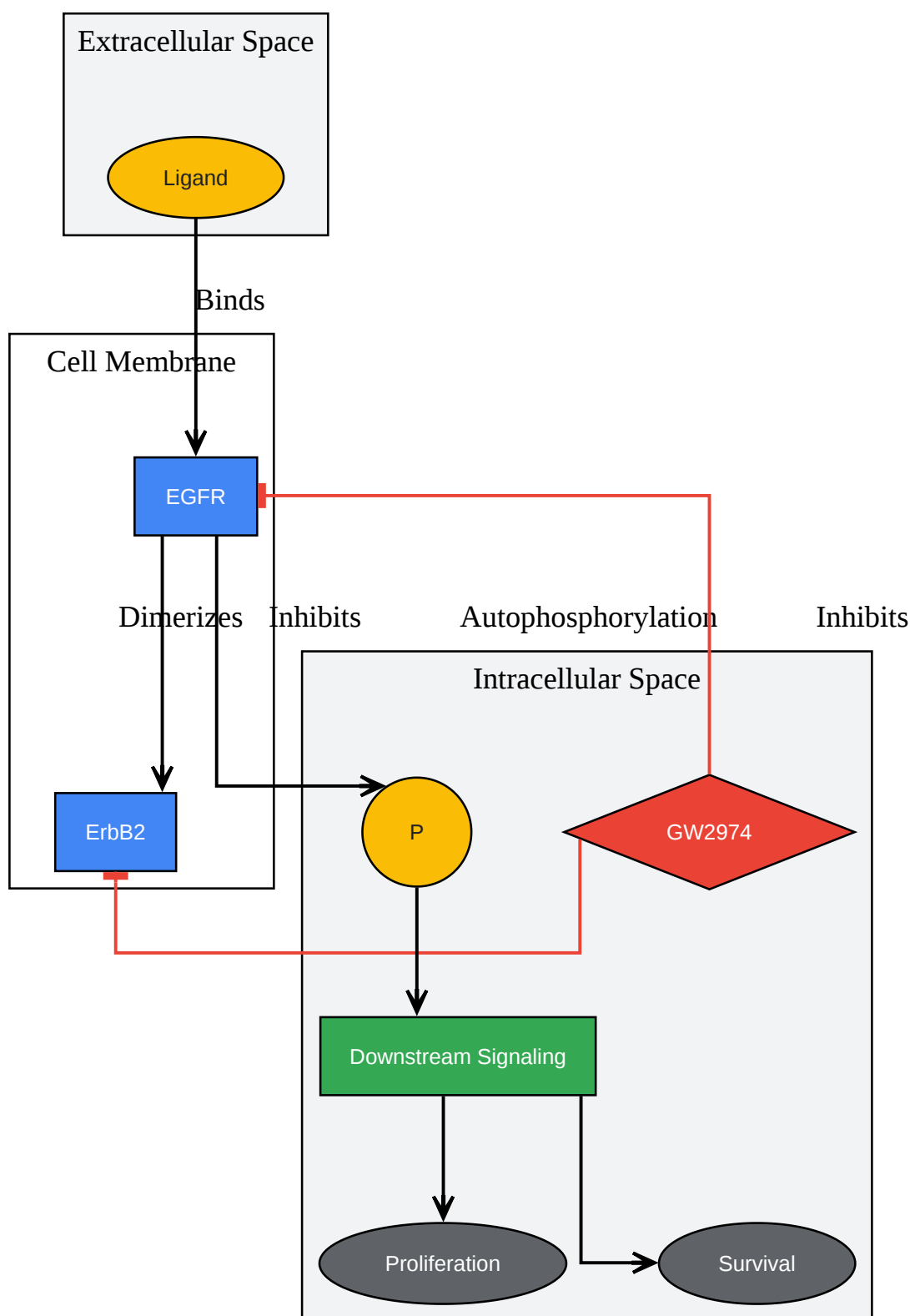
Protocol:

- **Cell Seeding:** Tumor cell lines known to overexpress EGFR and ErbB-2 (e.g., BT474, SK-BR-3) are seeded in 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **GW2974** for a defined period (e.g., 72 hours).
- **Reagent Addition:** MTT or MTS reagent is added to each well and incubated for a few hours. During this time, viable cells with active metabolism convert the reagent into a colored formazan product.
- **Solubilization:** A solubilizing agent is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader.
- **Data Analysis:** The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI₅₀ (concentration for 50% growth inhibition) is determined.

Signaling Pathways and Experimental Workflows

GW2974 Inhibition of EGFR/ErbB-2 Signaling Pathway

The following diagram illustrates the mechanism of action of **GW2974** in blocking the EGFR and ErbB-2 signaling pathways.

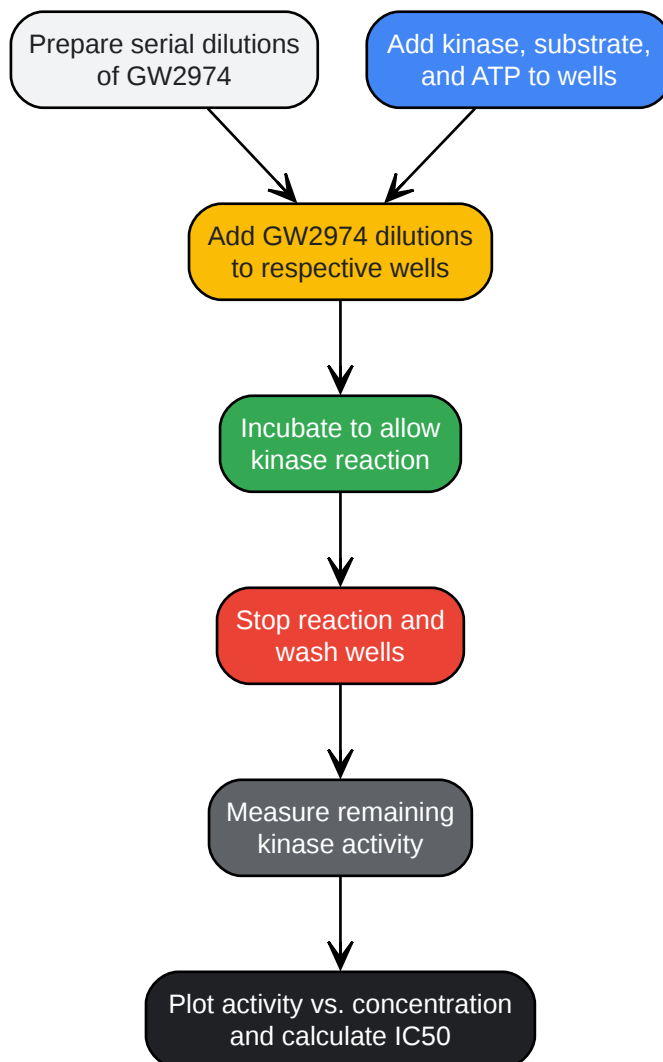


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Caption: **GW2974** inhibits EGFR and ErbB-2 autophosphorylation.

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the key steps in determining the IC₅₀ value of **GW2974**.



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Caption: Workflow for determining the IC₅₀ of **GW2974**.

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- To cite this document: BenchChem. [GW2974: A Dual Inhibitor of EGFR and ErbB-2 Tyrosine Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672456#gw2974-chemical-structure-and-properties]

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